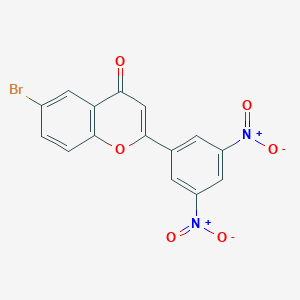
6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a bromine atom at the 6th position, two nitro groups at the 3rd and 5th positions of the phenyl ring, and a benzopyran core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The nitration of the phenyl ring at the 3rd and 5th positions can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Cyclization: The formation of the benzopyran core structure can be achieved through cyclization reactions involving appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzopyran derivatives with various functional groups.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in organic synthesis and can be used to develop new benzopyran derivatives with desired properties.
Biology: Benzopyran derivatives, including this compound, have shown potential as enzyme inhibitors, antioxidants, and anti-inflammatory agents.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the areas of cancer therapy and neuroprotection.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one is primarily related to its ability to interact with biological targets such as enzymes and receptors. The presence of nitro groups and the benzopyran core structure allows the compound to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Bromo-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one: Characterized by the presence of bromine and nitro groups.
6-Chloro-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one: Similar structure with a chlorine atom instead of bromine.
6-Fluoro-2-(3,5-dinitrophenyl)-4H-1-benzopyran-4-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
921942-61-2 |
|---|---|
分子式 |
C15H7BrN2O6 |
分子量 |
391.13 g/mol |
IUPAC名 |
6-bromo-2-(3,5-dinitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H7BrN2O6/c16-9-1-2-14-12(5-9)13(19)7-15(24-14)8-3-10(17(20)21)6-11(4-8)18(22)23/h1-7H |
InChIキー |
RMCFXEDJNBAJCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


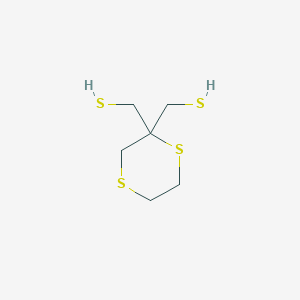
![1-[(9-Oxo-9H-xanthene-2-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14193880.png)
![Propanamide,N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-3,3,3-trifluoro-2-hydroxy-2-Methyl-,(2R)-](/img/structure/B14193881.png)
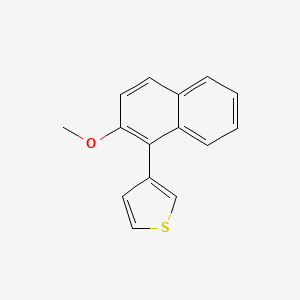

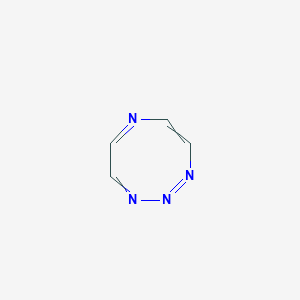

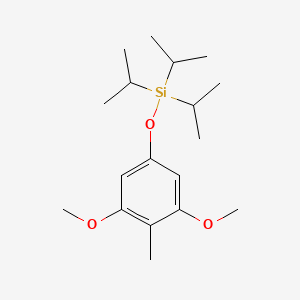

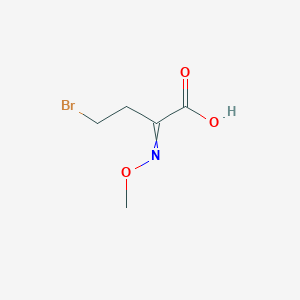
![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)
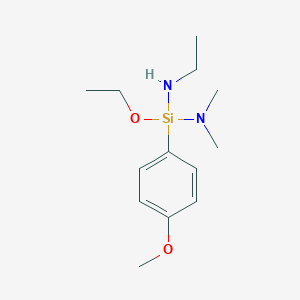
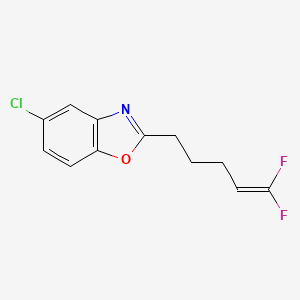
![2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14193955.png)
